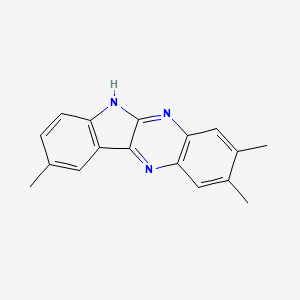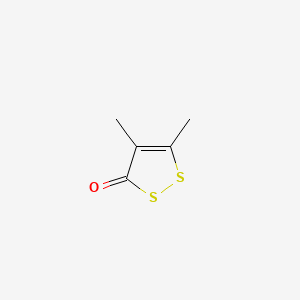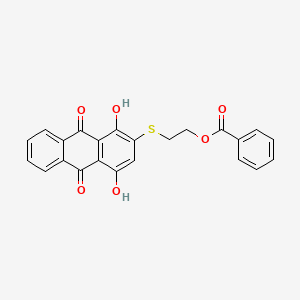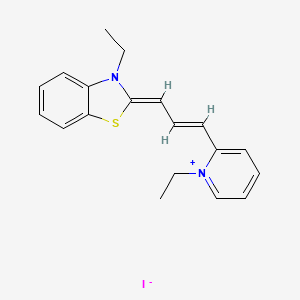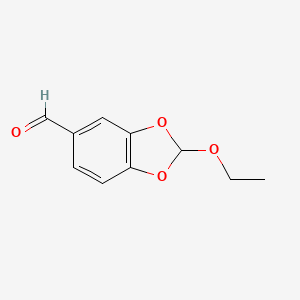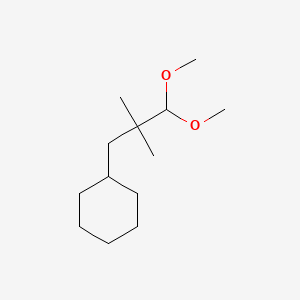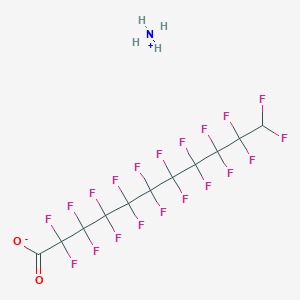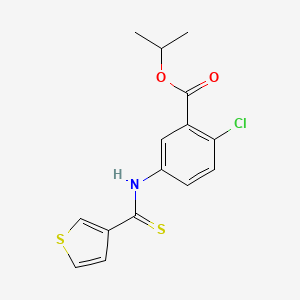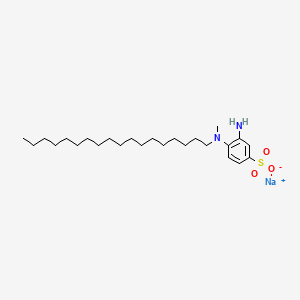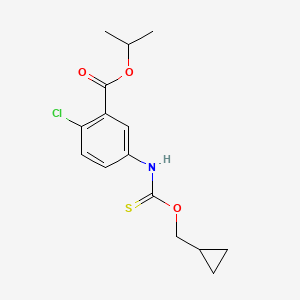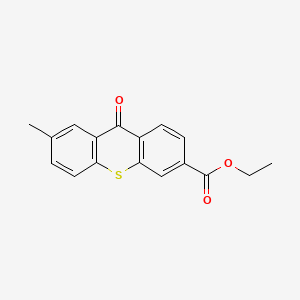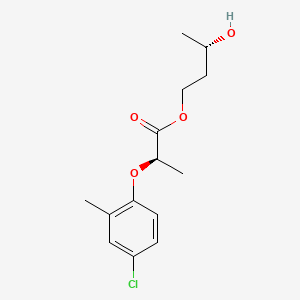
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate is a chemical compound known for its unique structure and properties
Preparation Methods
The synthesis of 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate involves several steps. The primary synthetic route includes the reaction of 4-chloro-2-methylphenol with propionic acid to form 2-(4-chloro-2-methylphenoxy)propionic acid. This intermediate is then esterified with 3-hydroxybutanol under specific reaction conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies explore its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research investigates its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with molecular targets, such as enzymes or receptors. It may inhibit or activate specific pathways, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Hydroxybutyl 2-(4-chloro-2-methylphenoxy)propionate can be compared with similar compounds, such as:
2-(4-chloro-2-methylphenoxy)propionic acid: This compound is an intermediate in the synthesis of the final product.
4-chloro-2-methylphenol: A precursor used in the initial steps of the synthesis.
3-hydroxybutanol: Another precursor used in the esterification step. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40390-12-3 |
|---|---|
Molecular Formula |
C14H19ClO4 |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
[(3S)-3-hydroxybutyl] (2R)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO4/c1-9-8-12(15)4-5-13(9)19-11(3)14(17)18-7-6-10(2)16/h4-5,8,10-11,16H,6-7H2,1-3H3/t10-,11+/m0/s1 |
InChI Key |
RIUWAQXPPSBCQL-WDEREUQCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)OCC[C@H](C)O |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


